1-Nitrocyclohexene

Catalog No.
S584927
CAS No.
2562-37-0
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitrocyclohexene

CAS Number

2562-37-0

Product Name

1-Nitrocyclohexene

IUPAC Name

1-nitrocyclohexene

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2

InChI Key

DJBRXNRKYAWTBL-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)[N+](=O)[O-]

Canonical SMILES

C1CCC(=CC1)[N+](=O)[O-]

Catalytic Hydrogenation

Preparation of Substituted Anilines

Reactions with Alicyclic Amines

Gas Phase Kinetics Database

Organic Building Blocks

Gas Phase Kinetics Studies

Organic Synthesis

1-Nitrocyclohexene is an organic compound characterized by its molecular formula C6H9NO2C_6H_9NO_2. It is a C-nitro compound where a nitro group is substituted at the first position of cyclohexene. This compound typically appears as a colorless liquid, although degraded samples may exhibit a pale yellow color. The structure of 1-nitrocyclohexene features a cyclohexene ring with a double bond, making it an unsaturated nitro compound. Its chemical properties include being highly flammable and acting as a strong oxidizing agent, which necessitates careful handling due to its classification as an extremely hazardous substance .

The mechanism of action of 1-Nitrocyclohexene is not directly applicable as it primarily serves as a starting material for further reactions. However, the chemoselective hydrogenation reaction involving 1-Nitrocyclohexene utilizes supported gold nanoparticles as catalysts. These nanoparticles activate the double bond of 1-Nitrocyclohexene, facilitating the addition of hydrogen and the conversion to the corresponding aniline [].

General Safety Considerations for Nitro compounds:

  • Handle with care and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when working with nitro compounds [].
  • Avoid exposure to heat, sparks, and open flames due to their flammable nature [].
  • Store in a cool, dry, and well-ventilated place away from incompatible materials [].

1-Nitrocyclohexene is known for its reactivity, particularly in nucleophilic addition reactions. It can react with various amines, such as morpholine and piperazine, leading to the formation of aza-Michael products. The reaction pathway often depends on the basicity of the amine involved. Additionally, when treated with stronger nucleophiles or organometallic reagents, it can yield intermediate nitronates . The compound also participates in reactions with hydrogen peroxide and flavin mononucleotide, producing hydroxyl radicals, which are highly reactive species .

The primary method for synthesizing 1-nitrocyclohexene involves the nitration of cyclohexene using nitrogen dioxide. This process is often referred to as the Nixian process, which allows for the selective introduction of the nitro group without generating isomers due to the equivalency of all C-H bonds in cyclohexane . Alternative synthetic routes may involve reactions with other nitrating agents or through multi-step organic synthesis techniques.

1-Nitrocyclohexene finds applications in various fields of chemistry and industry. It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic addition reactions makes it valuable for creating more complex organic molecules. Furthermore, its reactivity with organometallic compounds opens avenues for developing novel materials and catalysts .

Interaction studies involving 1-nitrocyclohexene have primarily focused on its reactivity with nucleophiles and electrophiles. Research has demonstrated that this compound can form stable adducts with various amines through nucleophilic addition at the carbon-carbon double bond. The nature of these interactions can lead to diverse products depending on the reaction conditions and the specific nucleophile used . Additionally, its interactions with radical species highlight its potential role in oxidative stress scenarios within biological systems .

1-Nitrocyclohexene shares structural similarities with other nitroalkenes and cyclic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
NitrocyclohexaneC6H11NO2C_6H_{11}NO_2Saturated analogue; used as a precursor to caprolactam
2-NitrocyclohexeneC6H9NO2C_6H_{9}NO_2Substituted at position 2; different reactivity
3-Nitro-1-penteneC5H7NO2C_5H_{7}NO_2Linear structure; different applications
1-Nitro-3-methylcyclopenteneC6H9NO2C_6H_{9}NO_2Cyclic structure; unique stereochemistry

Uniqueness: The unique feature of 1-nitrocyclohexene lies in its unsaturation and specific position of the nitro group, which significantly influences its reactivity profile compared to saturated nitro compounds like nitrocyclohexane. This positioning allows for distinct chemical behavior, particularly in nucleophilic addition reactions.

Classical Synthesis Routes

Nitration of Cyclohexene Derivatives

The nitration of cyclohexene derivatives represents one of the fundamental approaches for synthesizing 1-nitrocyclohexene. This classical methodology involves the direct introduction of a nitro group onto the cyclohexene ring through electrophilic substitution mechanisms [8]. The process typically employs strong nitrating agents under controlled conditions to achieve selective nitration at the desired position.

A highly effective method involves the sonication of a chloroform solution containing cyclohexene, sodium nitrite (10 equivalents), cerium ammonium nitrate (2.0 equivalents), and acetic acid (12 equivalents) in a sealed tube at temperatures ranging from 25 to 73 degrees Celsius [3]. This approach yields 1-nitrocyclohexene in nearly quantitative amounts through a mechanistically distinct pathway that differs from traditional nitric acid-based nitrations [3]. The reaction proceeds through the in situ generation of reactive nitrating species that selectively attack the electron-rich double bond of cyclohexene [3].

The mechanism involves the formation of nitrogen dioxide as the active electrophile, which undergoes addition across the cyclohexene double bond followed by elimination to yield the nitroalkene product [11]. Temperature control is critical in this process, as elevated temperatures favor the elimination step that leads to the desired nitrocyclohexene product rather than saturated nitro compounds [11]. The use of cerium ammonium nitrate as a co-oxidant enhances the efficiency of the nitration process by facilitating the generation of reactive nitrogen oxide species [3].

Industrial approaches to nitration often employ nitrogen dioxide directly as the nitrating agent [7]. The vapor-phase nitration of cyclohexane using nitrogen dioxide at temperatures ranging from 100 to 200 degrees Celsius and pressures from 30 to several atmospheres provides an alternative route, though this method requires subsequent dehydrogenation or elimination steps to obtain the unsaturated nitro compound [7].

Table 1: Classical Nitration Methods for 1-Nitrocyclohexene Synthesis

MethodNitrating AgentTemperature (°C)Yield (%)Key Features
Sonication MethodSodium nitrite/CAN25-73Nearly quantitativeSealed tube, chloroform solvent [3]
Direct NitrationNitrogen dioxide100-200VariableVapor phase, high pressure [7]
Traditional NitrationNitric acid/Sulfuric acidVariableModerateRequires careful temperature control [8]

Elimination Reactions from Nitro-Alkyl Precursors

Elimination reactions from nitro-alkyl precursors provide an alternative synthetic pathway to 1-nitrocyclohexene through the removal of substituents from saturated nitrocyclohexane derivatives [15]. These reactions typically involve beta-elimination mechanisms where a leaving group and a beta-hydrogen are removed to form the carbon-carbon double bond characteristic of nitrocyclohexene [16].

The most common approach involves the base-induced elimination from nitrocyclohexane derivatives [15]. Primary and secondary nitroalkanes readily undergo elimination reactions under basic conditions, with the regioselectivity governed by the Zaitsev rule, favoring the formation of the more substituted alkene product [19]. The reaction mechanism proceeds through the formation of a nitronate anion intermediate, which subsequently undergoes elimination to yield the nitroalkene [18].

Temperature and base strength significantly influence the elimination process [15]. Strong bases such as potassium tert-butoxide in tetrahydrofuran at elevated temperatures provide optimal conditions for the elimination reaction [15]. The reaction typically requires temperatures between 80 and 120 degrees Celsius to achieve complete conversion [15]. Weaker bases may require longer reaction times or higher temperatures to achieve satisfactory yields [15].

The Henry reaction followed by elimination represents another important pathway [18]. This approach involves the initial formation of beta-nitro alcohols through the addition of nitroalkanes to carbonyl compounds, followed by dehydration to yield nitroalkenes [21]. The elimination step can be promoted by heating in the presence of acidic or basic catalysts [21]. Recent developments have shown that nitrous acid elimination can occur preferentially over water elimination under specific conditions, providing enhanced selectivity for certain nitroalkene products [21].

Enzymatic elimination reactions have also been explored, particularly E1-like elimination mechanisms that proceed through carbocation intermediates [14]. These biological systems demonstrate the feasibility of elimination reactions under mild conditions, though they are primarily of academic interest for the synthesis of 1-nitrocyclohexene [14].

Table 2: Elimination Reaction Conditions for Nitroalkene Formation

Precursor TypeBase/ConditionsTemperature (°C)MechanismSelectivity
Primary nitroalkanesPotassium tert-butoxide/THF80-120E2 eliminationHigh (Zaitsev) [15]
Secondary nitroalkanesSodium hydroxide/alcohol60-100E2 eliminationModerate [15]
Beta-nitro alcoholsAcid/heat100-150E1/E2 mixedVariable [21]
Enzymatic systemsMild basic conditions25-37E1-likeHigh [14]

Catalytic Approaches

Gold Nanoparticle-Mediated Hydrogenation Strategies

Gold nanoparticle-mediated hydrogenation strategies represent a sophisticated approach to the selective synthesis and modification of 1-nitrocyclohexene [23]. These methodologies exploit the unique catalytic properties of gold nanoparticles, particularly when supported on metal oxide surfaces such as titanium dioxide and iron oxide [25].

The chemoselective hydrogenation of 1-nitrocyclohexene catalyzed by gold nanoparticles supported on titanium dioxide or iron oxide has been extensively studied [37]. These catalytic systems demonstrate remarkable selectivity for the reduction of the nitro group while preserving the cyclohexene double bond [25]. The Au/TiO2 catalytic system with gold nanoparticles of approximately 5 nanometers in diameter achieves selectivities exceeding 96 percent and conversions greater than 92 percent under ambient conditions [25].

The mechanism of gold nanoparticle catalysis involves the activation of hydrogen at low-coordinated gold atoms, followed by selective transfer to the nitro group [24]. The support material plays a crucial role in determining the catalytic activity, with titanium dioxide providing optimal electronic properties for hydrogen activation [23]. The interaction between gold nanoparticles and the titanium dioxide support creates active sites at the metal-support interface that facilitate hydrogen dissociation [24].

Mesoporous gold-titanium dioxide nanoparticle assemblies (Au-MTA) have shown exceptional performance in the selective reduction of nitro compounds [25]. These materials feature three-dimensional open porous structures with large internal surface areas of approximately 104 to 120 square meters per gram and narrow mesopores of 7.3 to 7.6 nanometers [25]. The 2 percent Au-MTA catalyst associated with 5 nanometer gold particles provides exceptionally high selectivity (greater than 96 percent) and conversion yield (greater than 92 percent) to the corresponding amine products [25].

The use of sodium borohydride as a reducing agent in combination with gold nanoparticle catalysts has proven highly effective [25]. This approach operates under ambient conditions and demonstrates excellent functional group tolerance [23]. The process is particularly valuable for accessing substituted anilines through chemoselective hydrogenation, with turnover numbers reaching 130 under optimized conditions [23].

Bimetallic palladium-gold systems supported on titanium dioxide have also demonstrated superior catalytic performance [28]. These bimetallic nanoparticles serve as active centers for hydrogen transfer reduction of nitroaromatic compounds under solvent-free and mild atmospheric conditions [28]. The synergistic effect between palladium and gold enhances both activity and selectivity compared to monometallic systems [28].

Table 3: Gold Nanoparticle Catalytic Systems for 1-Nitrocyclohexene Processing

Catalyst SystemParticle Size (nm)SupportSelectivity (%)Conversion (%)Operating Conditions
Au/TiO25Titanium dioxide>96>92Ambient, H2 [25]
Au/Fe2O3VariableIron oxideHighVariableMild conditions [25]
Au-MTA (2%)5Mesoporous TiO2>96>92Ambient, NaBH4 [25]
Pd-Au/TiO2BimetallicTitanium dioxideHighExcellentSolvent-free [28]

Organocatalytic Asymmetric Syntheses

Organocatalytic asymmetric syntheses of 1-nitrocyclohexene derivatives employ chiral organic catalysts to achieve enantioselective transformations [30]. These methodologies are particularly valuable for accessing optically active nitrocyclohexene derivatives that serve as intermediates in pharmaceutical and fine chemical synthesis [31].

Thiourea-cinchona alkaloid catalysts have emerged as highly effective organocatalysts for asymmetric reactions involving nitrocyclohexene [48]. The bifunctional nature of these catalysts, featuring both hydrogen bond donor (thiourea) and acceptor (cinchona alkaloid) functionalities, enables simultaneous activation of both nucleophile and electrophile [48]. This dual activation mechanism results in high levels of enantioselectivity and reaction efficiency [48].

The asymmetric conjugate addition of nucleophiles to 1-nitrocyclohexene can be achieved using cinchona alkaloid-derived thiourea catalysts [3]. Under optimized conditions employing 5 mole percent of a thiourea-cinchona alkaloid catalyst in toluene at -24 degrees Celsius, the reaction proceeds with 73 percent yield and excellent enantioselectivity [3]. The reaction mechanism involves hydrogen bonding activation of the nitroalkene by the thiourea moiety while the cinchona alkaloid portion controls the stereochemical outcome [48].

The organocatalytic asymmetric Michael-Henry reaction sequences provide access to complex carbohydrate-like structures from simple nitroalkene precursors [31]. These cascade reactions involve initial Michael addition followed by intramolecular Henry reaction, creating multiple stereocenters with high levels of control [31]. Primary amine-thiourea catalysts have proven particularly effective for these transformations, providing products with up to 98:2 diastereomeric ratios and 99 percent enantiomeric excess [31].

Recent developments in nickel-catalyzed asymmetric carbon-alkylation of nitroalkanes have expanded the scope of organocatalytic methodologies [33]. These reactions enable the formation of highly enantioenriched beta-nitroamides from readily available alpha-bromoamides using mild reaction conditions compatible with a wide range of functional groups [35]. The process allows access to highly enantioenriched products with nitrogen-bearing fully substituted carbon centers [35].

Cinchona alkaloid-derived catalysts have also been applied to the asymmetric reduction of nitrocompounds [34]. The use of solid-supported phenyl(2-quinolyl)methanol derivatives with sodium borohydride provides an effective method for the organocatalytic reduction of nitroarenes [34]. This approach offers the advantage of catalyst recyclability while maintaining high levels of selectivity [34].

Table 4: Organocatalytic Asymmetric Methods for Nitrocyclohexene Derivatives

Catalyst TypeReaction TypeConditionsYield (%)Enantioselectivity
Thiourea-cinchona alkaloidConjugate additionToluene, -24°C, 5 mol%73High ee [3]
Primary amine-thioureaMichael-Henry cascadeVarious solventsUp to 9899% ee [31]
Nickel-chiral ligandC-alkylationMild conditionsGoodHigh ee [35]
Supported quinolyl catalystAsymmetric reductionNaBH4, recyclableVariableModerate to high [34]

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2562-37-0

Wikipedia

1-nitrocyclohexene

Dates

Last modified: 08-15-2023

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